
BQCA
Overview
Description
Benzylquinolone carboxylic acid (BQCA) is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function and neurodegenerative diseases like Alzheimer’s . This compound enhances acetylcholine (ACh) binding and signaling by stabilizing the active receptor conformation, thereby potentiating synaptic plasticity and reducing amyloidogenic pathways . Preclinical studies demonstrated its ability to improve cognitive deficits in Alzheimer’s disease models and prion-induced neurodegeneration . However, this compound’s clinical translation was hindered by poor solubility, low free fraction (1–4%), and suboptimal brain penetrance . Despite these limitations, its unique mechanism and scaffold inspired the development of structurally related PAMs with improved properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl quinolone carboxylic acid can be synthesized through a series of chemical reactions. One common method involves the N-benzylation of quinolone carboxylic acid. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzyl quinolone carboxylic acid may involve the use of advanced techniques such as solvent injection methods to form nanoparticles. For instance, benzyl quinolone carboxylic acid can be conjugated to stearylamine, followed by the formation of nanoparticles using polysorbate-80. This method enhances the bioavailability and therapeutic efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl quinolone carboxylic acid primarily undergoes allosteric modulation reactions. It does not exhibit direct agonism or antagonism but enhances the affinity of the M1 receptor for acetylcholine .
Common Reagents and Conditions
The compound is often used in binding reactions with human M1 CHO membrane protein and radiolabeled orthosteric antagonists. These reactions are typically carried out at 30°C for 2-3 hours and terminated by rapid filtration .
Major Products Formed
The primary product formed from these reactions is the enhanced binding of acetylcholine to the M1 receptor, leading to increased receptor activity .
Scientific Research Applications
Benzyl quinolone carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
Benzyl quinolone carboxylic acid exerts its effects through allosteric modulation of the M1 muscarinic acetylcholine receptor. It binds to an allosteric site on the receptor, increasing the receptor’s affinity for acetylcholine. This leads to enhanced receptor activation and downstream signaling pathways, including the recruitment of β-arrestin and the activation of extracellular signal-regulated kinases (ERK) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Derivatives
BQZ-12
- Structure: A benzoquinazolinone derivative derived from BQCA’s scaffold .
- Binding : Shares the "common" allosteric site (Y179ECL2, W4007.35) with this compound but exhibits higher affinity (50-fold increase) and potency .
- Mechanism: Retains this compound’s two-state Monod-Wyman-Changeux (MWC) activation model but with enhanced cooperativity with ACh .
Benzoquinazolinone 12
- Structure : Optimized this compound analogue with a hydroxycyclohexyl group and pyridinylmethyl substitution .
- Pharmacology : 50-fold higher allosteric site affinity than this compound, with similar cooperativity (αβ) .
- Key Advantage : Improved potency in M1-mediated signaling pathways (e.g., IP1 accumulation) .
4-Phenylpyridin-2-one Derivatives
- Structure: Novel scaffold with structural similarities to this compound .
- Pharmacology : Comparable M1 binding affinity to this compound but superior positive cooperativity with ACh and selectivity .
Novel Chemical Scaffolds
PQCA
- Structure : Merck-developed PAM based on this compound’s scaffold .
- Pharmacokinetics : Improved solubility and brain penetration compared to this compound .
Heteroaryl-Pyrrolidinones
- Function : Potentiate M1 signaling in cognition-related pathways, similar to this compound’s effects in Alzheimer’s models .
AC-42
- Structure : Bitopic ligand targeting N-terminus/TM1 and EC3/TM7 regions .
- Mechanism : Acts as a selective M1 agonist, differing from this compound’s allosteric modulation .
Pharmacological and Functional Comparisons
Binding Affinity and Cooperativity
Efficacy in Disease Models
- This compound : Improved discrimination reversal learning in Alzheimer’s Tg2576 mice and reduced neuroinflammation in prion models .
- Compound 30 (this compound analogue): Enhanced brain penetrance and M1-mediated APP nonamyloidogenic processing .
- PQCA : Demonstrated preclinical efficacy in cognition restoration but with better pharmacokinetics than this compound .
Pharmacokinetic and Physicochemical Properties
- Nanoparticle Formulations: Polysorbate-80-coated this compound-SA conjugates (this compound-SA-P80-NPs) increased brain retention by 12-fold compared to naïve this compound .
Mechanistic Insights and Selectivity
- BQZ-12 and Derivatives : Share this compound’s two-state activation but achieve higher efficacy through stronger hydrophobic interactions (e.g., π-π stacking with W4007.35) .
- Selectivity : this compound and analogues avoid orthosteric site homology among mAChR subtypes, ensuring M1 specificity .
Clinical and Developmental Status
Biological Activity
BQCA (benzyl quinolone carboxylic acid) is a compound recognized for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (mAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.
This compound enhances the activity of the M1 mAChR by binding to an allosteric site distinct from the orthosteric site where acetylcholine binds. This modulation increases the receptor's affinity for acetylcholine, thereby amplifying its physiological effects. Key residues involved in this compound's activity include Y179 in the second extracellular loop and W4007.35 in transmembrane domain 7, which are crucial for its binding and signaling properties .
Pharmacological Profile
This compound exhibits a selective affinity for M1 receptors over other subtypes such as M3 and M5, with a pKB value ranging from 5.76 to 5.82 . This selectivity is significant for minimizing side effects typically associated with non-selective muscarinic agonists.
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively increases the affinity of the orthosteric site for acetylcholine in human cortical membranes. This was evidenced by a decrease in the concentration of acetylcholine required to displace [^3H]N-methylscopolamine ([^3H]NMS) from the receptor . The binding studies revealed that this compound's modulation was influenced by various factors including ion concentrations, which can enhance or diminish receptor activity .
Studies in Schizophrenia
Research involving subjects with schizophrenia indicated that this compound's efficacy could be compromised in certain populations. Specifically, individuals exhibiting a profound loss of cortical [^3H]pirenzepine binding showed reduced responsiveness to this compound, suggesting that alterations in receptor expression may affect drug efficacy .
Table 1: Summary of Key Findings on this compound's Biological Activity
Cognitive Enhancement
This compound has been investigated for its potential to alleviate cognitive decline associated with central nervous system disorders. By selectively enhancing M1 receptor activity, it may improve cognitive functions without the broad side effects linked to non-selective muscarinic agents .
Weight Management in Antipsychotic Treatment
A study examined the co-administration of this compound with olanzapine, an antipsychotic known to induce weight gain. The results indicated that this compound could mitigate weight gain and metabolic disturbances associated with olanzapine treatment by modulating hypothalamic pathways related to appetite and energy expenditure .
Table 2: Effects of this compound in Clinical Contexts
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for validating BQCA's selectivity as an M1 mAChR allosteric modulator?
To confirm this compound's selectivity, employ a combination of mutagenesis (to identify key receptor residues, e.g., Tyr179 and Trp400) and functional assays (e.g., calcium mobilization or electrophysiology). Pair these with molecular modeling to map this compound’s binding pocket, ensuring minimal off-target effects at M2, M3, or M4 mAChRs. Include control experiments using M1 knockout (M1KO) models to isolate receptor-specific activity .
Q. How should researchers design in vivo studies to assess this compound's cognitive effects?
Use contextual fear-conditioning or touchscreen-based pairwise discrimination tasks in rodents to evaluate cognitive enhancement. Standardize dosing regimens (e.g., 1–10 mg/kg, subcutaneous) and measure plasma/brain concentrations via LC-MS/MS to correlate pharmacokinetics with outcomes. Include post-treatment tissue analysis (e.g., qRT-PCR for M1 receptor mRNA in the hippocampus and prefrontal cortex) to assess molecular effects .
Q. What are best practices for ensuring reproducibility in this compound studies?
Follow open science principles : publish detailed protocols (e.g., RNA extraction methods, TMT labeling for proteomics) and raw data in supplementary materials. Use littermate-controlled cohorts and report batch-to-batch variability in this compound purity (≥98% by HPLC). Reference established positive controls (e.g., scopolamine-induced cognitive deficits) .
Advanced Research Questions
Q. How can contradictory data on this compound's neuroinflammatory effects be resolved?
Contradictions may arise from differences in disease models (e.g., prion vs. Alzheimer’s) or treatment timelines . Address this by performing multi-omics integration (proteomics, transcriptomics) across timepoints. For example, in prion models, this compound reduces GFAP (astrocyte marker) but may upregulate ApoE; use pathway enrichment analysis (e.g., DAVID, STRING) to contextualize these findings .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound analogues?
Prioritize pharmacophore modeling to retain critical groups (e.g., quinolone core) while modifying substituents for improved blood-brain barrier penetration. Test analogues using biased signaling assays (e.g., β-arrestin recruitment vs. Gq activation) to identify compounds with tailored functional cooperativity (αβ values). Validate in vivo using cerebrospinal fluid sampling to confirm brain exposure .
Q. How can researchers address variability in this compound's efficacy across genetic backgrounds?
Conduct genome-wide association studies (GWAS) in transgenic mouse strains to identify modifiers of this compound response. Use conditional knockout models (e.g., neuron- vs. astrocyte-specific M1 deletion) to dissect cell-type-specific effects. Pair with single-cell RNA sequencing to map receptor expression patterns in disease-relevant brain regions .
Q. Methodological Challenges and Solutions
Q. What statistical approaches are suitable for analyzing this compound's dose-dependent effects?
Apply mixed-effects models to account for repeated measures in longitudinal studies (e.g., cognitive testing over 12 days). For proteomics data, use limma-voom or ANOVA-SCA to handle batch effects and low-abundance proteins. Report effect sizes (e.g., log2 fold changes) with Benjamini-Hochberg correction for multiple comparisons .
Q. How should researchers integrate conflicting findings from this compound's in vitro vs. in vivo studies?
Reconcile discrepancies by validating in vitro findings in ex vivo slice preparations (e.g., hippocampal LTP assays) and comparing with in vivo pharmacokinetic profiles. Use PBPK modeling to predict tissue-specific drug distribution and adjust dosing regimens accordingly .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBBTGCKPRSPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363104 | |
Record name | BQCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338747-41-4 | |
Record name | BQCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 338747-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.